molecular formula C12H15N3O B2893798 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide CAS No. 1237829-60-5

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

Cat. No.: B2893798
CAS No.: 1237829-60-5
M. Wt: 217.272
InChI Key: YCTBLMQFTMPXBD-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide typically involves the reaction of indole derivatives with appropriate amines and other reagents. One common method involves the use of N-methylation of 2-amino-3-(1H-indol-3-yl)propanamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind to various biological targets, influencing pathways related to cell signaling and metabolism. This compound can inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole moiety and the N-methylated amide group allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTBLMQFTMPXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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